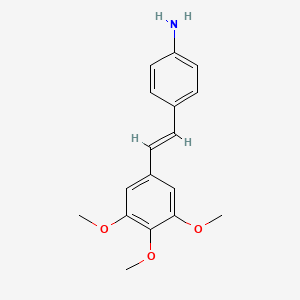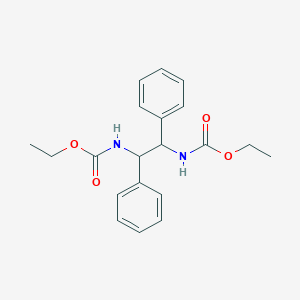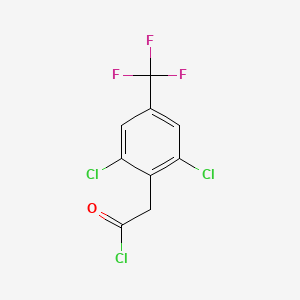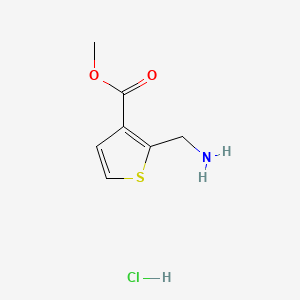![molecular formula C17H28O3Si B6289429 Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate CAS No. 1555832-18-2](/img/structure/B6289429.png)
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate, also known as MTBDMPP, is an organic compound used in a variety of scientific research applications. It is a silyl ether that is used in a variety of synthetic organic chemistry processes, including the synthesis of other compounds and the synthesis of polymers. MTBDMPP is a useful reagent in the synthesis of a variety of compounds, as it is an effective catalyst for the reaction of various organic compounds.
Scientific Research Applications
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is used in a variety of scientific research applications. It is used in the synthesis of polymers, as a catalyst for the reaction of various organic compounds, and as a reagent in the synthesis of other compounds. It is also used in the study of enzyme kinetics and the study of the effects of various drugs on the human body.
Mechanism of Action
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate acts as a silyl ether, which is a type of organic compound that is used in organic synthesis. It is a reagent that can be used to catalyze the reaction of various organic compounds, and it can also be used as a catalyst in the synthesis of polymers. The silyl ether is able to form a complex with the reactants, which facilitates the reaction of the reactants and leads to the formation of the desired product.
Biochemical and Physiological Effects
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with various enzymes, including cytochrome P450 enzymes, and it has been shown to affect the activity of various proteins and other molecules. It has also been shown to interact with various hormones, including testosterone, and to affect the activity of various receptors in the body.
Advantages and Limitations for Lab Experiments
The use of Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and it is relatively easy to use. It is also relatively stable and has a low toxicity, making it a safe reagent to use in laboratory experiments. However, it is important to note that Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is not suitable for all types of experiments, as it can react with certain compounds and can form unstable complexes with certain compounds.
Future Directions
The use of Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate in scientific research has a number of potential future directions. It could be used to further study the effects of various drugs on the human body, as well as the effects of various hormones and other molecules on the body. Additionally, it could be used to study the effects of various enzymes and proteins on the body, as well as to study the effects of various environmental factors on the body. Finally, it could be used to study the effects of various polymers on the body, as well as to study the effects of various polymers on the environment.
Synthesis Methods
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate is synthesized by the reaction of methyl 3-hydroxypropanoate, t-butyldimethylsilyl chloride, and methyl phenylacetate. This reaction is carried out in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically conducted in an inert atmosphere and is typically carried out at temperatures ranging from 40°C to 80°C.
properties
IUPAC Name |
methyl 3-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O3Si/c1-17(2,3)21(5,6)20-13-15-9-7-8-14(12-15)10-11-16(18)19-4/h7-9,12H,10-11,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVHXXSJVRZKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CC(=C1)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-{[(t-butyldimethylsilyl)oxy]methylphenyl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline](/img/structure/B6289363.png)

![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)



![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)
![Benzyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6289425.png)
![[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289437.png)


![[S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289449.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289455.png)